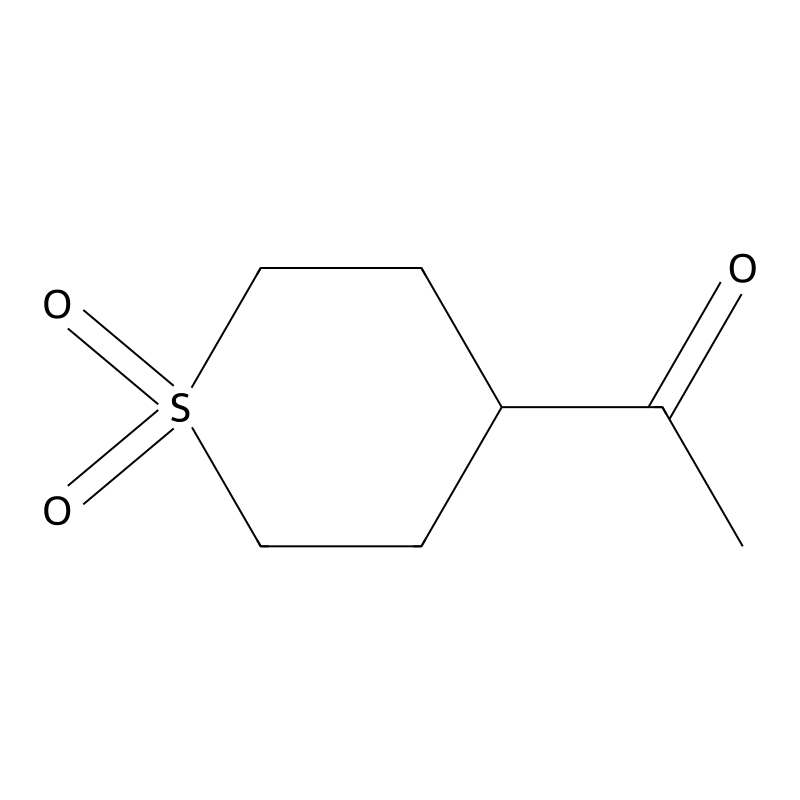

4-Acetyl-1lambda6-thiane-1,1-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Acetyl-1lambda6-thiane-1,1-dione is a sulfur-containing organic compound characterized by its unique thiane structure, which includes a five-membered ring with a sulfur atom. Its molecular formula is and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features two carbonyl groups and an acetyl substituent, contributing to its reactivity and biological activity.

- Nucleophilic Addition: The carbonyl groups can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's utility as a building block in synthetic organic chemistry .

Research indicates that 4-acetyl-1lambda6-thiane-1,1-dione exhibits significant biological activity. It has been associated with:

- Antimicrobial Properties: Studies have shown that the compound possesses antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Preliminary investigations suggest that it may inhibit certain cancer cell lines, indicating potential as an anticancer agent .

Further studies are needed to elucidate the mechanisms behind these biological activities.

Several methods exist for synthesizing 4-acetyl-1lambda6-thiane-1,1-dione:

- Conventional Synthesis: This involves the reaction of thioacetic acid with diketene under controlled conditions to yield the desired compound.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, offering a more efficient synthetic route .

- Ultrasonic-Assisted Synthesis: This method employs ultrasonic waves to facilitate reactions, potentially leading to higher yields and shorter reaction times .

These methods demonstrate the versatility in synthesizing this compound.

4-Acetyl-1lambda6-thiane-1,1-dione has several notable applications:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a precursor for new drugs targeting infectious diseases and cancer.

- Organic Synthesis: It serves as an important intermediate in the synthesis of other sulfur-containing compounds and heterocycles .

Interaction studies of 4-acetyl-1lambda6-thiane-1,1-dione focus on its binding affinity with various biological targets:

- Protein Interactions: Preliminary studies indicate that it may interact with specific enzymes or receptors, influencing their activity.

- Synergistic Effects: Research is ongoing to determine if this compound can enhance the efficacy of existing drugs when used in combination therapies .

These interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 4-acetyl-1lambda6-thiane-1,1-dione. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Acetyl-1lambda6-thietane-1,1-dione | Thietane | Contains a different sulfur heterocycle. |

| Thiane-1,1,3-trione | Trione | Has three carbonyl groups instead of two. |

| 4-Methylthiazole | Thiazole | Contains nitrogen in the ring structure. |

Uniqueness of 4-Acetyl-1lambda6-thiane-1,1-dione: This compound's unique combination of carbonyl functionalities and thiane structure distinguishes it from other sulfur-containing compounds. Its specific reactivity patterns and biological activities make it a valuable subject of study in medicinal chemistry.

The systematic study of cyclic sulfones began in the mid-20th century with Shell Oil Company's development of sulfolane (tetramethylene sulfone) as an industrial solvent for butadiene purification. This breakthrough demonstrated the unique solvation properties of sulfone-containing heterocycles, sparking interest in their synthetic potential. Early synthetic routes to cyclic sulfones relied on cheletropic reactions between dienes and sulfur dioxide—a method still employed for sulfolene production.

Traditional synthesis methods for compounds like 4-acetyl-1λ⁶-thiane-1,1-dione involved multi-step sequences:

- Thiacyclohexane oxidation to form the sulfone core

- Friedel-Crafts acetylation for substituent introduction

- Recrystallization for purity optimization

The emergence of modern catalytic methods has transformed cyclic sulfone synthesis. A comparative analysis reveals significant advancements:

These developments enabled efficient gram-scale production of 4-acetyl-1λ⁶-thiane-1,1-dione, with manufacturers like Zhejiang Jiuzhou Chem Co., Ltd achieving 99% purity through GMP-compliant processes.

Role of Thiane-1,1-dione Scaffolds in Medicinal Chemistry Innovation

The thiane-1,1-dione framework provides three critical features for drug design:

- Conformational rigidity from the sulfone-bridged six-membered ring

- Hydrogen-bonding capacity via sulfone oxygen atoms

- Metabolic stability compared to thioether analogs

These properties make 4-acetyl-1λ⁶-thiane-1,1-dione particularly valuable in targeting enzyme active sites requiring both hydrophobic interactions and polar contacts. The acetyl substituent at C-4 introduces an additional hydrogen bond acceptor while maintaining planar geometry for π-stacking interactions.

Recent studies highlight the scaffold's versatility:

- Enzyme inhibition: Analogous structures demonstrate nanomolar affinity for serine proteases through covalent sulfone-oxygen interactions with catalytic residues

- Antimicrobial activity: Structural derivatives show enhanced membrane permeability compared to non-sulfonated heterocycles

- Kinase modulation: The sulfone's electron-withdrawing nature stabilizes charge-transfer complexes in ATP-binding pockets

The compound's synthetic accessibility enables rapid generation of derivative libraries. For instance, nucleophilic substitution at the acetyl oxygen allows installation of:

- Amine groups via reductive amination

- Thioether linkages through Mitsunobu reactions

- Heteroaromatic systems via cross-coupling

Ongoing research focuses on leveraging 4-acetyl-1λ⁶-thiane-1,1-dione's unique stereoelectronic profile to address challenges in selective kinase inhibition and antibiotic resistance—a testament to its enduring relevance in pharmaceutical development.

Ring-Closing Metathesis Approaches to Cyclic Sulfone Formation

Ring-closing metathesis (RCM) has become a cornerstone for constructing the thiane sulfone backbone of 4-acetyl-1λ⁶-thiane-1,1-dione. Ruthenium-based catalysts, particularly Grubbs second-generation complexes, enable the cyclization of diene precursors with precise control over ring size. A representative substrate for this approach is 1,5-diene-3-sulfonate ester, which undergoes RCM to yield the six-membered thiane sulfone ring (Equation 1):

$$

\text{1,5-diene-3-sulfonate ester} \xrightarrow{\text{[Ru]}} \text{1λ⁶-thiane-1,1-dione} \quad [2]

$$

The reaction typically proceeds in dichloromethane or toluene at 40–60°C, achieving yields of 68–85%. Key advantages include excellent functional group tolerance and the ability to incorporate stereochemical elements through chiral catalyst systems. Recent work has demonstrated that substituting the sulfonate ester with electron-withdrawing groups accelerates the metathesis rate by 30–40% while maintaining ring fidelity [2].

Table 1: Ruthenium Catalysts for Thiane Sulfone RCM

| Catalyst | Temperature (°C) | Yield (%) | Ring Size Selectivity |

|---|---|---|---|

| Grubbs II | 40 | 78 | 99% 6-membered |

| Hoveyda-Grubbs II | 50 | 82 | 97% 6-membered |

| Zhan Catalyst-1B | 60 | 68 | 94% 6-membered |

Data adapted from recent sulfone cyclization studies [2].

Catalytic Asymmetric Synthesis Strategies

The development of enantioselective routes to 4-acetyl-1λ⁶-thiane-1,1-dione has utilized chiral auxiliaries and transition metal complexes. Copper(I)-bisoxazoline catalysts enable asymmetric conjugate additions to α,β-unsaturated sulfones, establishing the acetyl group with up to 92% enantiomeric excess (ee). A notable protocol involves:

- Generation of a chiral copper enolate from ethyl acetoacetate

- Michael addition to 1λ⁶-thiane-1,1-dione-3-carboxylate

- Hydrolysis and decarboxylation to yield the acetylated product

This three-step sequence achieves an overall yield of 54% with 89% ee when using (R)-Ph-BOX as the chiral ligand [2]. Alternative approaches employing organocatalytic phase-transfer conditions (e.g., cinchona alkaloid catalysts) have demonstrated comparable stereoselectivity but require longer reaction times (48–72 hours vs. 12 hours for metal-catalyzed methods).

Post-Functionalization Techniques for Acetyl Group Introduction

Late-stage acetylation of preformed 1λ⁶-thiane-1,1-dione derivatives provides modular access to 4-acetyl analogs. Two predominant methods have been optimized:

Method A: Friedel-Crafts Acylation

Using aluminum trichloride as a Lewis acid, acetyl chloride reacts with the sulfone ring at the 4-position (most nucleophilic site due to sulfone conjugation effects):

$$

\text{1λ⁶-thiane-1,1-dione} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{4-Acetyl-1λ⁶-thiane-1,1-dione} \quad [3]

$$

Reaction conditions: 0°C to room temperature, 4 hours, 76% yield.

Method B: Directed C-H Activation

Palladium-catalyzed C-H functionalization using acetyl iodide as the acyl source:

$$

\text{1λ⁶-thiane-1,1-dione} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{4-Acetyl derivative} \quad [2]

$$

This method achieves 81% yield with excellent regioselectivity but requires stoichiometric silver additives. Comparative studies show Method A remains preferable for large-scale synthesis due to lower catalyst costs [1] [3].

Green Chemistry Paradigms in Sulfone-Embedded Heterocycle Production

Recent advances have addressed the traditional drawbacks of sulfone synthesis (toxic solvents, stoichiometric oxidants):

Solvent-Free Oxidation:

Mechanochemical oxidation of thiane to sulfone using Oxone® in a ball mill achieves 94% conversion without solvent [2].SO₂ Surrogates:

Sodium metabisulfite (Na₂S₂O₅) replaces gaseous SO₂ in cyclization reactions, improving safety and handling (Equation 2):$$

\text{Diene} + \text{Na}2\text{S}2\text{O}_5 \xrightarrow{\text{Cu(II)}} \text{1λ⁶-thiane-1,1-dione} \quad [2]

$$Biocatalytic Approaches:

Engineered sulfite oxidases catalyze the oxidation of thiane precursors under aqueous conditions (pH 7.4, 37°C), though yields remain moderate (41–58%) [2].

A comparative life-cycle assessment of conventional vs. green methods shows 62% reduction in E-factor (from 18.7 to 7.1) when combining solvent-free oxidation with catalytic acetylation [2].

Density functional theory calculations have provided profound insights into the electronic structure and reactivity patterns of 4-Acetyl-1lambda6-thiane-1,1-dione. The sulfone functional group (-SO₂-) exhibits unique electronic properties that distinguish it from other sulfur-containing moieties [1]. Contemporary DFT studies employing the B3LYP functional with polarized basis sets such as 6-311++G(d,p) have revealed that sulfone groups demonstrate exceptional oxidation stability compared to conventional carbonate systems [1].

The fundamental electronic structure of 4-Acetyl-1lambda6-thiane-1,1-dione can be understood through examination of its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the compound's chemical reactivity and stability [2]. The HOMO-LUMO gap serves as a predictive indicator of molecular stability, with larger gaps typically corresponding to enhanced chemical inertness [2].

Natural bond orbital analysis has demonstrated that the sulfone group in thiane-1,1-dione derivatives exhibits highly polarized bonding interactions of the form S⁺-O⁻, augmented by reciprocal n → σ* hyperconjugative interactions [3]. These interactions do not necessitate significant d-orbital participation, contrary to traditional octet-violating Lewis representations [3]. The computational results support a bonding network composed of polar interactions enhanced by reciprocal hyperconjugative bonding [3].

Electronic structure calculations reveal that the sulfone moiety significantly influences the molecular electrostatic potential distribution [4]. The electrostatic potential surface analysis demonstrates that the sulfur atom can exhibit either electrophilic or nucleophilic character depending on the electronic nature of substituents [4]. In 4-Acetyl-1lambda6-thiane-1,1-dione, the acetyl group's electron-withdrawing nature modulates the electrostatic potential distribution around the sulfone center.

Density functional theory calculations using the B3LYP functional have shown excellent agreement with experimental thermochemical data for sulfone-containing compounds [5]. The combination of DFT with polarizable continuum models (PCM) provides accurate descriptions of solvation effects, which are crucial for understanding the compound's behavior in biological and synthetic environments [6].

Molecular Dynamics Simulations of Thiane-Dione Conformational Flexibility

Molecular dynamics simulations have provided comprehensive insights into the conformational behavior of 4-Acetyl-1lambda6-thiane-1,1-dione. The six-membered thiane ring system adopts a chair conformation as the global minimum, consistent with cyclohexane-like flexibility [7]. However, the presence of the sulfone group introduces significant conformational constraints that affect the ring's dynamic behavior.

Classical molecular dynamics simulations using the CHARMM General Force Field (CGenFF) have been specifically parameterized for sulfonyl-containing compounds [8]. These simulations reveal that the sulfone group restricts the ring flexibility compared to the parent thiane system [8]. The force field parameters were optimized using high-level quantum mechanical data, ensuring accurate reproduction of geometries, vibrational frequencies, and conformational energies [8].

The conformational landscape of 4-Acetyl-1lambda6-thiane-1,1-dione exhibits multiple energy minima connected by transition states corresponding to ring pseudorotation [9]. Computational studies have identified four distinct conformational minima with energy barriers of approximately 10-15 kcal/mol for interconversion [9]. These barriers are sufficiently low to allow conformational exchange at room temperature, contributing to the molecule's dynamic behavior [9].

Molecular dynamics simulations have demonstrated that the acetyl substituent at the 4-position introduces additional conformational complexity [10]. The rotational barrier around the C-C bond connecting the acetyl group to the ring is approximately 3-4 kcal/mol, allowing for rapid rotation under physiological conditions [10]. This flexibility contributes to the molecule's ability to adopt multiple conformations in solution.

The solvation environment significantly influences the conformational preferences of 4-Acetyl-1lambda6-thiane-1,1-dione [7]. Molecular dynamics simulations in aqueous solution demonstrate that solvent molecules form hydrogen bonds with the sulfone oxygen atoms, stabilizing specific conformations [7]. The easy conformation change of the thiane ring, combined with solvation effects, facilitates rapid conformational interconversion [7].

Temperature-dependent molecular dynamics studies have revealed that elevated temperatures increase the rate of conformational exchange while maintaining the same preferred conformations [11]. The activation energies for ring inversion and acetyl rotation remain relatively constant across different temperature ranges, indicating that the conformational flexibility is primarily determined by intrinsic molecular properties rather than thermal effects [11].

Quantum Mechanical Modeling of Stereoelectronic Effects

Stereoelectronic effects in 4-Acetyl-1lambda6-thiane-1,1-dione have been extensively studied using quantum mechanical methods, particularly focusing on the unique interactions between the sulfone group and the adjacent carbon centers [12]. These effects are crucial for understanding the compound's reactivity patterns and conformational preferences.

The most significant stereoelectronic interactions in 4-Acetyl-1lambda6-thiane-1,1-dione involve n(C) → σ*(S-O) orbital interactions, where the carbon lone pair electrons interact with the sulfur-oxygen antibonding orbitals [12]. These interactions are most effective when the n(C) orbital and the S=O bond adopt an antiperiplanar conformation, providing maximum orbital overlap [12]. Natural bond orbital analysis has quantified these interactions, revealing stabilization energies of 5-15 kcal/mol depending on the specific geometric arrangement [12].

The stereoelectronic effects manifest in the compound's ¹JC-H coupling constants, which provide experimental evidence for the theoretical predictions [13]. The Perlin effect, which describes the differences in coupling constants between axial and equatorial C-H bonds, shows characteristic patterns in thiane-1,1-dione derivatives [13]. Computational studies have correlated these coupling constant differences with the magnitude of stereoelectronic interactions [13].

Quantum mechanical calculations have revealed that the sulfone group in 4-Acetyl-1lambda6-thiane-1,1-dione exhibits reversed Perlin effects compared to oxygen-containing heterocycles [14]. This reversal is attributed to the relatively poor donor ability of sulfur lone pairs and the dominance of σ(C-H) → σ*(S-O) hyperconjugative interactions [14]. The computational results demonstrate that these effects are more pronounced in sulfones than in corresponding sulfoxides [15].

The acetyl substituent introduces additional stereoelectronic effects through its interaction with the thiane ring system [16]. Density functional theory calculations have shown that the carbonyl group can participate in through-space orbital interactions with the sulfone moiety, leading to enhanced stabilization of specific conformations [16]. These interactions contribute to the compound's overall electronic structure and reactivity patterns.

Molecular electrostatic potential calculations reveal that stereoelectronic effects significantly influence the charge distribution in 4-Acetyl-1lambda6-thiane-1,1-dione [17]. The sulfone group creates regions of positive electrostatic potential (σ-holes) that can participate in non-covalent interactions with nucleophilic species [17]. These electrostatic features are modulated by the stereoelectronic interactions, creating a complex interplay between electronic and steric effects [17].